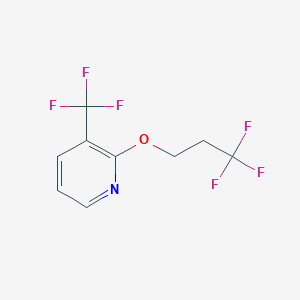
1-(Difluoromethyl)-4-vinylbenzene
Vue d'ensemble
Description
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . The presence of the CF2 group in a compound can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups, thus modulating the pKa of proximal heteroatoms in heterocycles .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is influenced by the presence of the CF2 group. This group can induce conformational changes and increase the acidity of neighboring groups . The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Chemical Reactions Analysis
Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . These reactions involve the introduction of difluoromethyl groups in the last stages of synthetic protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the CF2 group. This group can induce conformational changes, increase the acidity of neighboring groups, and modulate the pKa of proximal heteroatoms in heterocycles .Applications De Recherche Scientifique
Pharmaceutical Applications
The difluoromethyl group in 1-(Difluoromethyl)-4-vinylbenzene can act as a bioisostere for alcohol, thiol, or amine groups. This characteristic makes it valuable in the design of bioactive compounds, including drugs . The highly polarized C–H bond of CF2H makes this group a competent hydrogen bond donor, which is a unique feature among polyfluorinated motifs .
Agrochemical Development
In agrochemistry, the incorporation of the difluoromethyl group can enhance the biological activity and stability of herbicides and fungicides. The group’s unique properties can lead to the development of more effective agrochemicals .
Late-stage Functionalization
Late-stage functionalization techniques allow for the precise site-selective installation of the difluoromethyl group onto large biomolecules, such as proteins. This is particularly useful in medicinal chemistry for the development of novel therapeutics .
Material Science
The introduction of the difluoromethyl group into polymers and materials can alter their physical properties, such as thermal stability and chemical resistance. This can lead to the creation of advanced materials with specific desired characteristics .
Organic Synthesis
1-(Difluoromethyl)-4-vinylbenzene can be used in various organic synthesis reactions, including electrophilic, nucleophilic, radical, and cross-coupling methods. These reactions are essential for constructing complex molecules with the difluoromethyl group .
Catalysis
Metal-based methods that transfer the CF2H group to C(sp2) sites, both in stoichiometric and catalytic modes, are of great interest. Such catalytic processes are crucial for efficient and selective synthesis of difluoromethylated aromatic compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHBYLMBDSZSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-4-vinylbenzene | |
CAS RN |
1548183-93-2 | |
| Record name | 1-(difluoromethyl)-4-ethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
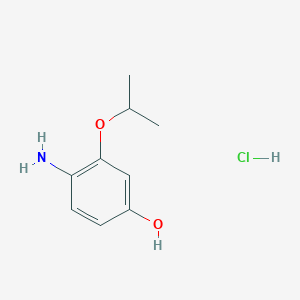

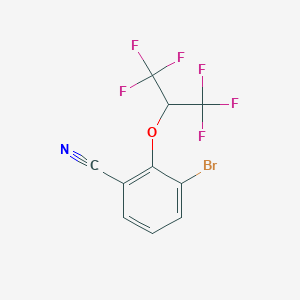
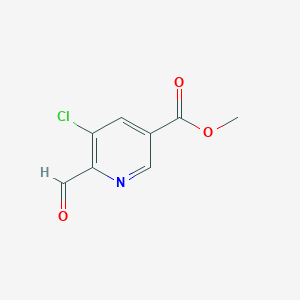
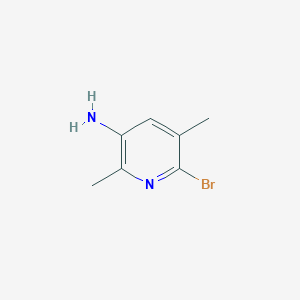
![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)
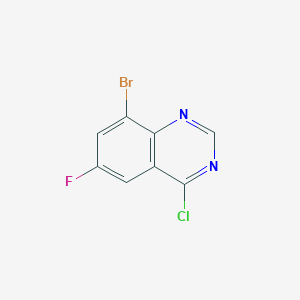
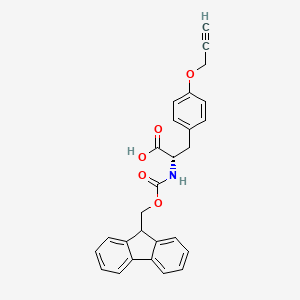
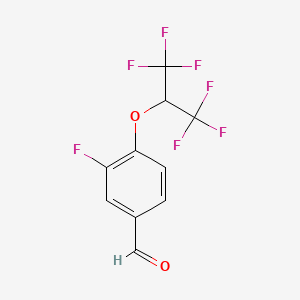
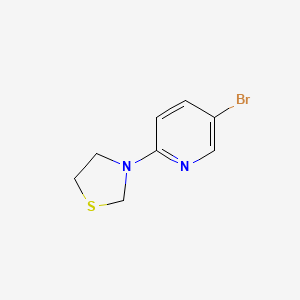
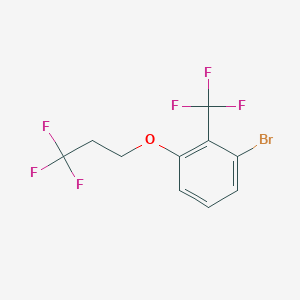
![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
